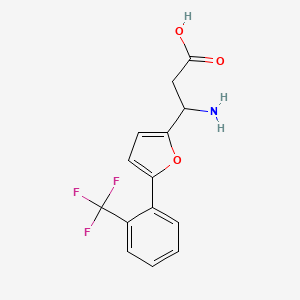
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propionic acid: This compound lacks the amino group present in 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid.
Uniqueness
The presence of the trifluoromethyl group and the furan ring in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
773125-91-0 |
|---|---|
Formule moléculaire |
C14H12F3NO3 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
3-amino-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)9-4-2-1-3-8(9)11-5-6-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20) |
Clé InChI |
KLWCEOFQTQYLRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(CC(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


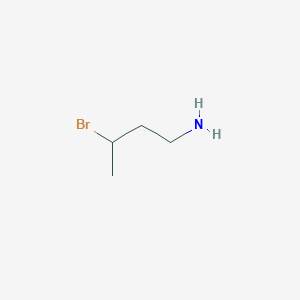
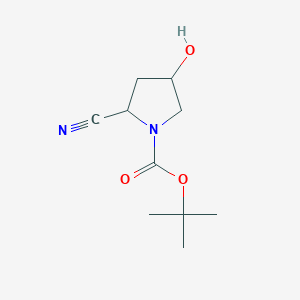

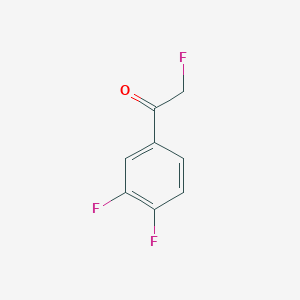
![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
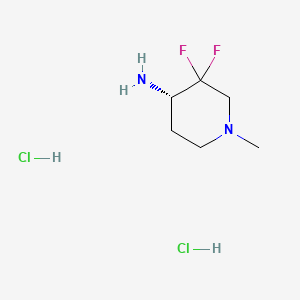
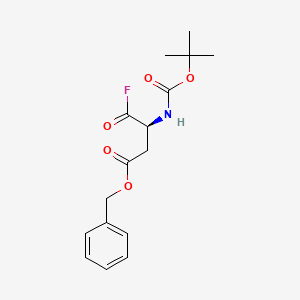

![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
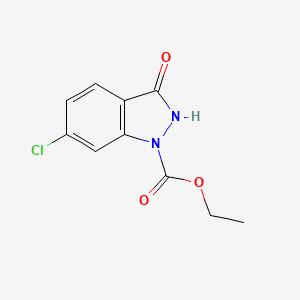
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
